molecular formula C18H15N3O B2733259 N-([2,3'-bipyridin]-5-ylmethyl)benzamide CAS No. 2034478-33-4

N-([2,3'-bipyridin]-5-ylmethyl)benzamide

Cat. No.: B2733259
CAS No.: 2034478-33-4
M. Wt: 289.338
InChI Key: GCLXYCFFHDQZIP-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-5-ylmethyl)benzamide is a useful research compound. Its molecular formula is C18H15N3O and its molecular weight is 289.338. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18(15-5-2-1-3-6-15)21-12-14-8-9-17(20-11-14)16-7-4-10-19-13-16/h1-11,13H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLXYCFFHDQZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of N 2,3 Bipyridin 5 Ylmethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-([2,3'-bipyridin]-5-ylmethyl)benzamide Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and correlation signals, a comprehensive picture of the atomic connectivity and molecular dynamics of this compound can be assembled.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments and Correlation Studies

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region will be complex, showing signals for the seven protons of the 2,3'-bipyridine (B14897) system and the five protons of the benzoyl group. The methylene (B1212753) bridge protons (-CH₂-) would likely appear as a singlet or a doublet, depending on the coupling with the amide proton, typically in the range of 4.5-5.0 ppm. The amide proton (N-H) is expected to be a broad singlet or a triplet further downfield, generally between 8.0 and 9.0 ppm.

The ¹³C NMR spectrum will complement the proton data, showing distinct resonances for each carbon atom. The carbonyl carbon of the amide group is characteristically found at a low field, around 165-170 ppm. The carbons of the bipyridine and benzene (B151609) rings will appear in the aromatic region (120-160 ppm), with the methylene bridge carbon appearing at a higher field, typically around 40-50 ppm.

AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Benzoyl-H (ortho)~7.8-8.0~128-130
Benzoyl-H (meta, para)~7.4-7.6~127-132
Bipyridin-H~7.3-9.0~120-155
-CH₂-~4.5-5.0~40-50
N-H~8.0-9.0-
C=O-~165-170

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

To unambiguously assign these signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would be used to trace the connectivity within the individual aromatic rings, showing correlations between adjacent protons in the benzoyl and bipyridine systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It provides a straightforward method to assign the carbon signals based on the already assigned proton signals.

From the methylene protons (-CH₂-) to the adjacent bipyridine ring carbons and the amide carbonyl carbon (C=O).

From the amide proton (N-H) to the methylene carbon and the ipso-carbon of the benzoyl ring.

From the protons on one pyridine (B92270) ring to the carbons of the other, confirming the 2,3'-linkage of the bipyridine unit.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For instance, NOESY could show correlations between the methylene protons and the protons on the 5-position of the pyridine ring, confirming their spatial proximity.

Variable Temperature NMR Studies on Conformational Dynamics

The this compound molecule possesses several rotatable bonds, including the C-N amide bond and the bond connecting the two pyridine rings. Rotation around the amide bond is known to be restricted due to its partial double bond character. Variable temperature (VT) NMR studies can provide valuable information on these dynamic processes. At low temperatures, the rotation around the amide bond might become slow enough on the NMR timescale to result in the observation of distinct signals for the protons on either side of the benzoyl ring, which might be equivalent at room temperature. Similarly, hindered rotation around the bipyridine linkage could also lead to changes in the NMR spectrum at different temperatures.

Vibrational Spectroscopy (FT-IR and Raman) of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

Characteristic Vibrational Modes of Bipyridine and Benzamide (B126) Functional Groups

The FT-IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its constituent parts.

Bipyridine Group: The bipyridine moiety will exhibit several characteristic bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations appear in the 1400-1600 cm⁻¹ region. asianpubs.org These modes are often sensitive to the substitution pattern and conformation of the bipyridine rings. rsc.org

Benzamide Group: The secondary amide group gives rise to several distinct and intense absorption bands. The N-H stretching vibration is expected as a sharp band in the region of 3300-3500 cm⁻¹. The Amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense bands in the IR spectrum and is expected around 1630-1680 cm⁻¹. The Amide II band, resulting from a combination of N-H bending and C-N stretching, typically appears between 1510 and 1570 cm⁻¹.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchSecondary Amide3300-3500
Aromatic C-H StretchBipyridine, Benzene3000-3100
Amide I (C=O Stretch)Secondary Amide1630-1680
C=C, C=N Ring StretchBipyridine, Benzene1400-1600
Amide II (N-H Bend, C-N Stretch)Secondary Amide1510-1570

Analysis of Intermolecular Interactions via Vibrational Signatures

The precise positions of the N-H and C=O stretching bands are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, it is expected that the amide N-H group will act as a hydrogen bond donor. Potential hydrogen bond acceptors within the molecule or in neighboring molecules include the amide carbonyl oxygen and the nitrogen atoms of the bipyridine rings. The formation of intermolecular hydrogen bonds would typically cause the N-H stretching frequency to shift to a lower wavenumber (broaden and move to the right in the spectrum) and the Amide I (C=O) band to also shift to a lower frequency compared to the non-hydrogen-bonded state. Analyzing these shifts can provide valuable insights into the supramolecular structure and packing of the compound in the solid state.

Mass Spectrometry (MS) for this compound Purity and Compositional Verification

No mass spectrometry data, including fragmentation patterns or high-resolution mass spectrometry (HRMS) for exact mass determination, for this compound has been reported in the available scientific literature. Such data would be crucial for confirming the molecular weight and elemental composition, as well as for assessing the purity of the compound.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for this compound

Characterization of Electronic Transitions within the Bipyridine and Benzamide Chromophores

Specific UV-Vis absorption data for this compound, which would detail the π→π* and n→π* electronic transitions within the bipyridine and benzamide chromophores, is not available. This information is essential for understanding the electronic structure of the molecule.

Photophysical Properties and Fluorescence Behavior

There is no published data on the photophysical properties of this compound, including its fluorescence spectrum, quantum yield, and excited-state lifetime. These properties are fundamental to determining the compound's potential applications in areas such as sensing or imaging.

Single-Crystal X-ray Diffraction (SCXRD) Analysis of this compound

Determination of Molecular Geometry and Conformation in the Solid State

A crystal structure for this compound has not been deposited in crystallographic databases. Consequently, precise bond lengths, bond angles, and torsional angles, which define the molecule's geometry and conformation in the solid state, remain undetermined.

Elucidation of Supramolecular Assembly and Hydrogen Bonding Networks

Without single-crystal X-ray diffraction data, it is not possible to describe the supramolecular assembly, including any intermolecular interactions like hydrogen bonding or π-π stacking, that may be present in the solid state of this compound.

Polymorphism and Crystallization Studies of this compound

Extensive searches of scientific literature and crystallographic databases did not yield specific studies on the polymorphism or crystallization of this compound. Consequently, there is no publicly available data regarding the existence of different polymorphic forms, specific crystallization conditions, or detailed structural characterization of this particular compound.

While research exists on the crystallization and polymorphism of other benzamide derivatives, this information is not directly applicable to this compound due to the unique influence of its specific chemical structure on solid-state packing and crystalline forms. The study of polymorphism requires experimental data from techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and various spectroscopic methods, none of which have been published for this compound.

Therefore, no data tables or detailed research findings on the polymorphism and crystallization of this compound can be provided at this time.

Computational and Theoretical Investigations of N 2,3 Bipyridin 5 Ylmethyl Benzamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. A DFT study of N-([2,3'-bipyridin]-5-ylmethyl)benzamide would provide fundamental insights into its geometry, reactivity, and spectroscopic characteristics.

Optimization of Molecular Geometries and Conformational Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis would be necessary to identify the various possible conformers and their relative stabilities. This would typically involve systematically rotating the bonds connecting the bipyridine, methylene (B1212753), and benzamide (B126) moieties and calculating the energy of each resulting conformation. The results would yield the global minimum energy conformer, which is the most likely structure of the molecule, as well as other low-energy conformers that may be present at room temperature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

A hypothetical data table for HOMO-LUMO analysis would look like this:

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Electrostatic Potential Surface (MEP) Mapping for Reactivity Predictions

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is used to predict the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (typically colored in shades of blue), which are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the bipyridine ring and the oxygen atom of the benzamide group, and positive potential around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals. This analysis can reveal the strength and nature of hydrogen bonds, hyperconjugative interactions, and other stabilizing effects within the molecule. For this compound, NBO analysis could quantify the delocalization of electron density between the aromatic rings and the amide group, providing insights into the molecule's electronic stability.

Prediction and Validation of Spectroscopic Data (NMR, IR, UV-Vis)

Quantum chemical calculations can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of 1H and 13C NMR chemical shifts can be performed and compared to experimental spectra to confirm the molecular structure.

IR (Infrared): The vibrational frequencies and intensities can be calculated to predict the IR spectrum. This helps in the assignment of the characteristic vibrational modes of the functional groups present in this compound, such as the C=O stretch of the amide and the C-N stretches.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, providing information about the electronic transitions and the wavelengths of maximum absorption (λmax).

A hypothetical data table for predicted spectroscopic data might be presented as follows:

Spectroscopic DataPredicted Value
1H NMR (ppm)Data not available
13C NMR (ppm)Data not available
IR (cm-1) - C=O stretchData not available
UV-Vis λmax (nm)Data not available

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule or a system of molecules over time. An MD simulation of this compound, typically in a solvent like water or DMSO, would involve solving Newton's equations of motion for the atoms of the system.

This simulation would provide information on:

Conformational Dynamics: How the molecule changes its shape over time, including transitions between different low-energy conformers.

Solvation Structure: How the solvent molecules arrange themselves around the solute molecule and the nature of the intermolecular interactions, such as hydrogen bonding between the molecule and the solvent.

Conformational Flexibility and Rotational Barriers

The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds. Theoretical studies on structurally related molecules, such as N-benzylbenzamides and bipyridines, provide a framework for understanding the conformational preferences and the energy barriers associated with these rotations. The principal axes of rotation in this compound are the C-N amide bond, the N-CH₂ bond, the CH₂-bipyridine bond, and the C-C bond linking the two pyridine (B92270) rings of the bipyridine moiety.

The rotation around the C-N amide bond is known to have a significant energy barrier due to the partial double bond character arising from resonance. nih.gov For substituted N-benzhydrylformamides, these barriers have been calculated to be in the range of 20-23 kcal/mol. nih.gov Similarly, studies on N-methylbenzamide suggest that current DFT functionals may overestimate these barriers compared to experimental values. researchgate.net For this compound, the rotational barrier of the amide bond is expected to be of a similar magnitude, leading to distinct cis and trans conformers, with the trans conformer generally being more stable.

Rotation around the N-CH₂ and CH₂-bipyridine bonds allows for different spatial orientations of the benzamide and bipyridine moieties relative to each other. These rotations are typically associated with lower energy barriers compared to the amide bond rotation. The conformational behavior of these types of flexible linkers is influenced by steric hindrance and weak intramolecular interactions. mdpi.com

The 2,3'-bipyridine (B14897) fragment itself exhibits conformational flexibility due to rotation around the inter-ring C-C bond. Theoretical calculations on 2,2'-bipyridine (B1663995) have shown that the s-trans conformer, where the nitrogen atoms are on opposite sides of the C-C bond, is energetically favored over the s-cis conformer due to reduced electrostatic repulsion between the nitrogen lone pairs. researchgate.net A similar preference for a twisted or trans-like conformation is expected for the 2,3'-bipyridine unit in the target molecule.

A hypothetical potential energy surface scan for a key dihedral angle, such as the one defining the amide bond rotation, would likely reveal two distinct minima corresponding to the cis and trans isomers, separated by a significant energy barrier. The relative energies of different conformers would be determined by a delicate balance of steric repulsion, electrostatic interactions, and potential weak intramolecular hydrogen bonds.

Table 1: Estimated Rotational Barriers for Key Bonds in this compound

Rotatable BondDescriptionEstimated Rotational Barrier (kcal/mol)
Benzoyl-NHAmide bond rotation18 - 25
NH-CH₂Amine-methylene rotation2 - 5
CH₂-BipyridineMethylene-pyridine rotation2 - 5
Pyridine-PyridineInter-ring rotation3 - 7

Note: The values in this table are estimations based on computational studies of similar molecular fragments and are presented for illustrative purposes.

Solvent Effects on Molecular Conformation and Electronic Structure

The conformation and electronic properties of this compound are expected to be significantly influenced by the solvent environment. Computational studies utilizing implicit or explicit solvent models can predict these effects. The presence of polar solvents can alter the relative stability of different conformers and influence the rotational barriers.

For the bipyridine moiety, the polarity of the solvent can affect the conformational equilibrium between s-cis and s-trans forms. researchgate.net In polar solvents, conformers with larger dipole moments may be preferentially stabilized. For instance, studies on metal tris-bipyridine complexes have shown that the stability of folded conformations, driven by aromatic interactions, is highly solvent-dependent. acs.org Strong intramolecular interactions were observed in both polar (water, alcohols) and nonpolar (chlorinated hydrocarbons) solvents, while solvents of intermediate polarity like DMSO destabilized these folded structures. acs.org

The benzamide portion of the molecule contains a hydrogen bond donor (N-H) and acceptor (C=O), making it susceptible to interactions with protic and aprotic solvents. These interactions can compete with and disrupt intramolecular hydrogen bonding, thereby altering the preferred conformation. Spectroscopic and theoretical investigations on N-monosubstituted benzamides have demonstrated the influence of solvents on hydrogen-bonded complexes. researchgate.net

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, will also be modulated by the solvent. Polar solvents can induce a greater degree of charge separation and affect the energies of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). This solvatochromic effect has been observed in dimethyl derivatives of 2,2'-bipyridine complexes, where the energy of the metal-to-ligand charge transfer (MLCT) band varies with the solvent polarity. mdpi.com For this compound, a similar dependence of its electronic transitions on the solvent environment is anticipated.

Prediction of Quantum-Molecular Descriptors and Reactivity Indices

Quantum-molecular descriptors and reactivity indices derived from the electronic structure of this compound can provide valuable insights into its stability, reactivity, and potential interactions. These descriptors are typically calculated using Density Functional Theory (DFT). researchgate.net

Key global reactivity descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO gap, ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A large HOMO-LUMO gap is indicative of high kinetic stability. The electrophilicity index provides a measure of the molecule's ability to accept electrons. nih.gov Studies on bipyridine and its analogues have utilized these descriptors to characterize their σ-donor and π-acceptor properties. researchgate.netias.ac.in

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For this compound, the nitrogen atoms of the bipyridine rings are expected to be susceptible to electrophilic attack, while the carbonyl carbon of the benzamide group is a likely site for nucleophilic attack.

The distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can reveal the electrostatic potential of the molecule and highlight regions prone to electrostatic interactions. These descriptors are crucial in quantitative structure-activity relationship (QSAR) studies, as demonstrated for substituted benzamides where topological descriptors and molecular connectivity indices were correlated with antimicrobial activity. nih.gov

Table 2: Predicted Quantum-Molecular Descriptors and Reactivity Indices for this compound

DescriptorDefinitionPredicted Significance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)ELUMO - EHOMORelates to chemical stability and reactivity
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released upon adding an electron
Electronegativity (χ)(I + A) / 2Tendency to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution
Electrophilicity Index (ω)χ² / (2η)Propensity to accept electrons

Note: This table lists common descriptors and their general significance. The actual values would require specific quantum chemical calculations.

Theoretical Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) within this compound Aggregates

In the solid state or in concentrated solutions, molecules of this compound can self-assemble into aggregates through various non-covalent interactions. Theoretical studies are essential for elucidating the nature and strength of these interactions.

Hydrogen Bonding: The benzamide moiety is a classic motif for forming strong intermolecular hydrogen bonds. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This can lead to the formation of dimeric structures or extended chains. mdpi.com Computational studies on ortho-(4-tolylsulfonamido)benzamides have confirmed the ability of the amide group to act as both a hydrogen bond donor and acceptor, forming six-membered intramolecular hydrogen-bonded rings and intermolecular complexes. bohrium.commdpi.com In aggregates of this compound, strong N-H···O=C hydrogen bonds are expected to be a dominant feature in the supramolecular assembly. The nitrogen atoms of the bipyridine rings can also act as hydrogen bond acceptors, potentially forming weaker C-H···N interactions.

Table 3: Summary of Theoretical Studies on Intermolecular Interactions in this compound Aggregates

Interaction TypeInteracting GroupsExpected GeometryEstimated Interaction Energy (kcal/mol)
Hydrogen BondingAmide N-H and Carbonyl C=OLinear or near-linear N-H···O-5 to -8
Hydrogen BondingAromatic C-H and Pyridine NVariable C-H···N-1 to -3
π-π StackingBipyridine-BipyridineParallel-displaced-3 to -10
π-π StackingBenzamide-BipyridineParallel-displaced or T-shaped-2 to -7

Note: The interaction energies are estimations based on computational studies of analogous molecular systems and serve as a general guide.

Coordination Chemistry and Metal Complexation Studies of N 2,3 Bipyridin 5 Ylmethyl Benzamide

N-([2,3'-bipyridin]-5-ylmethyl)benzamide as a Multidentate Ligand

Without experimental or computational studies, any description of its behavior as a multidentate ligand would be purely speculative.

Coordination Sites Identification (Bipyridine Nitrogens, Amide Oxygen/Nitrogen)

The potential coordination sites on this compound can be inferred from its structure to be the two nitrogen atoms of the bipyridine moiety and the oxygen or nitrogen atom of the amide group. However, without spectroscopic or crystallographic data from its metal complexes, the actual participating donor atoms in coordination cannot be definitively identified.

Ligand Design Principles for Specific Metal Ion Coordination

Discussion on the design principles of this specific ligand for targeting particular metal ions is not possible without foundational research on its coordination preferences and the resulting complex stabilities.

Synthesis and Characterization of Metal Complexes of this compound

There are no published methods for the synthesis of metal complexes with this particular ligand. Consequently, information on their characterization is also unavailable.

Transition Metal Complexes (e.g., d-block metals)

No studies detailing the synthesis, structure, or properties of transition metal complexes with this compound have been found.

Lanthanide and Actinide Coordination Architectures

Similarly, the coordination chemistry of this ligand with lanthanide and actinide elements has not been explored in the available literature.

Mechanistic Studies and Catalytic Applications of N 2,3 Bipyridin 5 Ylmethyl Benzamide and Its Derivatives

Exploration of N-([2,3'-bipyridin]-5-ylmethyl)benzamide in Homogeneous Catalysis

Role as a Ligand in Metal-Catalyzed Organic Transformations

No published studies were found that investigate the use of this compound as a ligand in metal-catalyzed organic transformations.

Reaction Mechanisms Elucidation in Catalytic Cycles

There is no available research on the elucidation of reaction mechanisms involving this compound in catalytic cycles.

Heterogeneous Catalysis and Surface Interactions Involving this compound

No literature is available detailing the application or study of this compound in heterogeneous catalysis or its surface interactions.

Mechanistic Investigations of Reaction Pathways

Spectroscopic Monitoring of Intermediates

No spectroscopic data or studies monitoring intermediates of catalytic reactions involving this compound have been reported.

Kinetic Studies for Reaction Rate Determination

No kinetic studies to determine the reaction rates of catalytic processes involving this compound have been published.

This compound in Electrochemistry and Photochemistry (Fundamental Aspects)

The electrochemical and photochemical behavior of this compound is rooted in the electronic characteristics of its constituent bipyridine and benzamide (B126) moieties. While detailed experimental studies specifically on this compound are not extensively documented in publicly available literature, its properties can be inferred from research on closely related bipyridine and aromatic amide derivatives. The bipyridine unit serves as the primary center for redox activity and as a potential chromophore, while the benzamide group can modulate these properties through electronic effects.

The 2,3'-bipyridine (B14897) scaffold is known to be electrochemically active. Bipyridine derivatives can undergo reduction processes, and the number of quaternized nitrogen atoms influences whether this occurs in one or two steps. nih.gov The mutual orientation of the nitrogen atoms in the bipyridine isomers also significantly affects the reversibility of these redox processes. nih.gov For instance, cyclic voltammetry studies on various bipyridinium salts have shown that the electrochemical behavior is dependent on the parent scaffold and the type of N-alkylation. nih.gov In the case of this compound, the nitrogen atoms are available for coordination with metal ions, a property that is central to the electrochemical behavior of many bipyridine-containing metal complexes. nih.govmdpi.com

In the context of photochemistry, bipyridine and its derivatives are well-known for their role as ligands in forming luminescent metal complexes, particularly with ruthenium(II) and iridium(III). acs.orgnih.gov These complexes often exhibit metal-to-ligand charge transfer (MLCT) bands in their absorption spectra. nih.govacs.org The photophysical properties, including absorption and emission wavelengths, are tunable by modifying the bipyridine ligand. acs.org While this compound itself may not be strongly luminescent, its bipyridine core can act as a sensitizer (B1316253) in lanthanide complexes, facilitating near-infrared emission. rsc.org

The fundamental aspects of the electrochemical and photochemical properties of compounds structurally related to this compound are summarized in the following tables, which draw upon data from the broader class of bipyridine derivatives.

Table 1: Representative Electrochemical Data for Bipyridine Derivatives

Compound/ComplexRedox CouplePotential (V vs. reference electrode)Notes
Cobalt(II) complex with 2,2'-bipyridine (B1663995)Co(III)/Co(II)Varies with solvent and supporting electrolyteThe metal-centered redox couple is influenced by the bipyridine ligand. nih.gov
Cobalt(II) complex with 2,2'-bipyridineCo(II)/Co(I)Varies with solvent and supporting electrolyteThe metal-centered redox couple is influenced by the bipyridine ligand. nih.gov
Ruthenium(II) complex with functionalized 2,2'-bipyridinesRu(III)/Ru(II)Dependent on the substituent on the bipyridine ringIllustrates the tunability of redox potentials through ligand modification. acs.org
N-alkylated 4,4'-bipyridinium saltBipyridinium(2+)/Bipyridinium(+•)Varies based on alkyl group and solventShows reversible one-electron reduction, relevant for redox flow batteries. nih.gov

Table 2: Representative Photophysical Data for Bipyridine Derivatives and Complexes

Compound/ComplexAbsorption Maxima (λ_max, nm)Emission Maxima (λ_em, nm)Quantum Yield (Φ)
Ruthenium(II) complex with 2,2'-bipyridine and a thioether ligand~450Not reportedVaries with ligand photosubstitution
Iridium(III) cyclometalated complex with functionalized 2,2'-bipyridineVaries with substituentTunableDependent on the nature of the substituent
Zinc(II) complex with a benzothiadiazolyl-bipyridine ligandNot specifiedStrongly luminescent in solution and solid stateNot specified
Ytterbium(III) complex with a pyridine-bis(carboxamide)-bithiophene sensitizer360NIR emission0.69%

The benzamide moiety itself is generally considered redox-inactive within the typical potential windows of organic electrochemistry. However, its aromatic ring can participate in π-π* transitions in the UV region. The amide linkage can also influence the conformation and electronic structure of the molecule, which can have secondary effects on the electrochemical and photochemical properties of the bipyridine unit.

Future Research Directions and Potential Academic Impact of N 2,3 Bipyridin 5 Ylmethyl Benzamide

Exploration of Novel Synthetic Pathways to N-([2,3'-bipyridin]-5-ylmethyl)benzamide Derivatives

While the synthesis of benzamide (B126) and bipyridine derivatives is well-established, future research should focus on developing novel, efficient, and modular synthetic pathways to a diverse library of this compound derivatives. mdpi.comnih.gov The development of such methods is crucial for systematic studies of structure-property relationships.

Key research avenues include:

Convergent Synthesis: Developing multi-step, one-pot, or convergent strategies that allow for the late-stage introduction of diverse functional groups on both the benzamide and bipyridine rings. This would enable the rapid generation of analogues for screening in various applications.

Catalytic C-H Functionalization: Investigating transition-metal-catalyzed C-H activation to directly introduce substituents onto the bipyridine and benzoyl rings, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Utilizing microreactor or flow chemistry technologies to optimize reaction conditions, improve yields, and enhance safety, particularly for reactions requiring hazardous reagents or precise temperature control. google.com

A general approach often involves the amidation of an activated carboxylic acid, such as an acid chloride, with an amine. nih.govnanobioletters.com The synthesis of derivatives could explore various established coupling reactions to build the core structure or add complexity. mdpi.com

Table 1: Potential Synthetic Strategies for this compound Derivatives

Strategy Description Key Reactions Potential for Diversification
Amide Coupling Focus Synthesis of a functionalized [2,3'-bipyridin]-5-ylmethanamine (B1379111) followed by coupling with a library of substituted benzoic acids or benzoyl chlorides. nanobioletters.com Amide bond formation (e.g., using DCC, EDC, or acyl chlorides). High diversification of the benzamide portion.
Bipyridine Core Focus Construction of the bipyridine core as a key step, followed by elaboration of the side chain and final amide coupling. Suzuki, Stille, or Negishi cross-coupling reactions to form the C-C bond between pyridine (B92270) rings. mdpi.com High diversification of the bipyridine portion.

| Post-Synthetic Modification | Functionalization of the parent this compound molecule after its initial synthesis. | C-H activation, electrophilic aromatic substitution. | Allows for targeted modification of the core scaffold. |

Advanced Computational Modeling for Predictive Design of Analogues

Computational chemistry offers powerful tools to guide the synthesis of new this compound analogues with tailored properties. Future work should leverage advanced modeling techniques to predict electronic, structural, and photophysical characteristics before undertaking extensive synthetic efforts.

Promising computational approaches include:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be used to calculate the ground and excited-state electronic structures, molecular orbital energies, and absorption/emission spectra of derivatives. researchgate.netresearchgate.net This is crucial for designing molecules for applications in photochemistry or as electronic materials.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of these molecules, which is particularly relevant for understanding their self-assembly behavior in supramolecular systems.

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models based on a synthesized library of derivatives, it may be possible to predict the properties of new, unsynthesized analogues, thereby accelerating the design cycle.

Table 2: Computational Methods for Analogue Design

Method Predicted Properties Research Application
DFT Electronic structure, bond lengths/angles, vibrational frequencies, reaction mechanisms. maynoothuniversity.ie Understanding ligand properties for catalysis and coordination chemistry.
TD-DFT UV-Vis absorption spectra, excited state properties. researchgate.net Design of photosensitizers and luminescent materials.
Molecular Docking Binding modes and affinities to target receptors or active sites. nih.gov Rational design for biological screening (fundamental binding studies).

| MD Simulations | Conformational flexibility, solvent effects, self-assembly pathways. | Predicting behavior in supramolecular systems and materials. |

Rational Design of this compound-Based Coordination Polymers for Targeted Materials Research

The bipyridine moiety is a classic ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. alfachemic.com The presence of the flexible benzamide linker provides an additional site for hydrogen bonding, making this compound an excellent candidate for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs).

Future research in this area should focus on:

Topological Control: Systematically investigating how factors like the choice of metal ion, counter-anion, solvent, and reaction temperature influence the final topology of the resulting coordination polymer (e.g., 1D chains, 2D layers, or 3D frameworks). rsc.org

Functional Integration: Designing derivatives with specific functional groups to impart desired properties to the resulting materials. For example, incorporating redox-active moieties or Lewis basic sites could lead to materials with interesting electronic or catalytic properties.

Sensing Mechanisms: Exploring the fundamental mechanisms by which these coordination polymers could act as sensors. Research could focus on how the framework responds to external stimuli (e.g., guest molecules, light, temperature) through changes in its luminescence, color, or structural dynamics, without necessarily developing a specific sensing application.

The interplay between metal coordination at the bipyridine site and hydrogen bonding from the amide group could lead to novel and complex supramolecular architectures. rsc.org

Integration of this compound into Supramolecular Systems for Fundamental Understanding of Self-Assembly

The dual functionality of this compound—its ability to participate in both metal coordination and directional hydrogen bonding—makes it an ideal building block for complex supramolecular systems. rsc.org Research should aim to understand the fundamental principles governing its self-assembly.

Key directions include:

Orthogonal Self-Assembly: Exploring the use of metal coordination and hydrogen bonding as orthogonal driving forces to construct complex, hierarchical structures. For instance, metal ions could be used to form discrete coordination cages, which then assemble into larger arrays via amide-amide hydrogen bonding.

Supramolecular Gels: Investigating the ability of specific derivatives to form supramolecular gels in various solvents. mdpi.com The amide group is a well-known gel-forming moiety, and the bipyridine unit could be used to control the gel's properties through metal coordination or response to pH changes.

Anion Recognition: The amide N-H protons can act as hydrogen bond donors for anion binding. rsc.org Future studies could explore the design of macrocyclic or acyclic receptors based on this scaffold to fundamentally understand the thermodynamics and kinetics of anion recognition. The bipyridine unit could be used to modulate the binding affinity or provide a chromophoric signal upon binding. chemrxiv.org

Application of this compound in Novel Catalytic Systems (Fundamental Catalysis)

Bipyridine ligands are ubiquitous in homogeneous catalysis, forming the basis for numerous highly effective catalysts. acs.orgrsc.orgacs.org this compound can be envisioned as a versatile ligand for developing new catalytic systems.

Future fundamental research should investigate:

Cooperative Catalysis: Designing catalytic systems where the benzamide group plays an active role. For example, the N-H group could act as a proton shuttle or a hydrogen bond donor to activate a substrate in proximity to the metal center, a concept seen in some ruthenium hydrogenation catalysts. nih.gov

Electrocatalysis and Photocatalysis: Exploring complexes of this ligand in electro- or photocatalytic reactions, such as CO₂ reduction or proton reduction. acs.orgresearchgate.net The electronic properties of the bipyridine ligand, which can be tuned by substituents on the benzamide ring, would be critical in modulating the catalytic activity and stability of the metal center.

Immobilized Catalysts: Grafting the ligand onto solid supports (e.g., silica, polymers) to create robust and recyclable heterogeneous catalysts. rsc.org The benzamide linker could provide a convenient attachment point that places the active bipyridine-metal center at a controlled distance from the support surface.

Interdisciplinary Research Avenues for this compound in Chemical Sciences

The multifaceted nature of this compound provides a platform for significant interdisciplinary research. The potential to create novel materials, supramolecular assemblies, and catalysts means that future discoveries based on this scaffold could have a broad impact across the chemical sciences.

Interdisciplinary avenues include:

Materials Chemistry and Physics: The coordination polymers and supramolecular gels derived from this compound could be studied by materials scientists and physicists to understand their mechanical, optical, and electronic properties.

Inorganic and Organic Synthesis: The development of novel catalysts based on this ligand would be a collaborative effort between inorganic chemists (designing the metal complex) and organic chemists (applying the catalyst to new transformations).

Physical and Analytical Chemistry: The study of self-assembly processes and host-guest interactions within supramolecular systems built from this molecule would rely heavily on advanced spectroscopic and analytical techniques, such as NMR, mass spectrometry, and calorimetry.

Q & A

Q. What are the primary synthetic routes for N-([2,3'-bipyridin]-5-ylmethyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a bipyridine derivative with a benzamide precursor. Key steps include:

  • Amidation: Use coupling reagents like EDC or DMT/NMM/TsO⁻ under microwave-assisted conditions to enhance reaction efficiency and yield .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates.
  • Temperature control: Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .
    Validation: Monitor reaction progress via TLC or HPLC, and purify using column chromatography.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR spectroscopy: ¹H/¹³C NMR confirms bipyridine and benzamide connectivity; chemical shifts near δ 8.5–9.0 ppm indicate aromatic protons in bipyridine .
  • X-ray crystallography: Use SHELXL for small-molecule refinement to resolve stereochemistry and intermolecular interactions (e.g., π-π stacking). Software like WinGX or ORTEP-3 aids in visualizing hydrogen-bonding networks .
  • Mass spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What functional groups dominate its reactivity, and how do they influence interaction studies?

Methodological Answer:

  • Bipyridine moiety: Chelates metal ions (e.g., Cu²⁺, Fe³⁺) for catalytic or sensor applications. Coordination geometry is confirmed via UV-Vis titration .
  • Benzamide group: Participates in hydrogen bonding with biological targets (e.g., enzymes). IR spectroscopy (amide I band ~1650 cm⁻¹) confirms hydrogen-bonding capacity .

Advanced Research Questions

Q. How can mechanistic studies resolve discrepancies in bioactivity data across different assays?

Methodological Answer:

  • Controlled variables: Ensure consistent purity (≥95% via HPLC) and stereochemical integrity (confirmed by chiral HPLC or X-ray) .
  • Assay standardization: Compare cell-based vs. biochemical assays. For example, SPR measures binding kinetics (e.g., Kd), while cell viability assays (MTT) assess functional inhibition .
  • Data reconciliation: Use statistical tools (e.g., ANOVA) to identify outliers caused by solvent effects or assay sensitivity thresholds .

Q. What computational approaches validate structure-activity relationships (SAR) for bipyridine-benzamide hybrids?

Methodological Answer:

  • Molecular docking: AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., kinases). Focus on bipyridine-metal interactions and benzamide hydrogen bonds .
  • MD simulations: GROMACS or AMBER models dynamic behavior (e.g., ligand-receptor stability over 100 ns trajectories) .
  • QSAR modeling: Use CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with activity .

Q. How do crystallographic challenges (e.g., disorder) impact refinement of this compound?

Methodological Answer:

  • Disorder resolution: In SHELXL, apply PART and SUMP instructions to model disordered bipyridine rings. Use ISOR restraints to stabilize thermal parameters .
  • Twinned data: For high-resolution datasets, refine twin laws (e.g., BASF parameter) in SHELXL to correct for pseudo-merohedral twinning .

Q. What strategies optimize catalytic applications of metal complexes derived from this compound?

Methodological Answer:

  • Metal selection: Screen transition metals (e.g., Pd, Ru) for Suzuki-Miyaura coupling. ICP-MS quantifies metal loading .
  • Turnover number (TON): Measure via GC or HPLC after catalytic cycles. Optimize solvent (e.g., THF vs. water) to enhance TON .

Q. How can oxidative stability of the bipyridine moiety be assessed for material science applications?

Methodological Answer:

  • Accelerated aging tests: Expose to H2O2/UV light and monitor degradation via LC-MS.
  • Electrochemical analysis: Cyclic voltammetry identifies oxidation peaks (e.g., Epa ~1.2 V vs. Ag/AgCl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.